5-Methoxyindole-3-butyric acid
Overview
Description
5-Methoxyindole-3-butyric acid is a compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its reactive electrophilic properties, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
5-Methoxyindole-3-butyric acid, a derivative of indole, has been found to have a high affinity for multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, 5-methoxyindole metabolites of L-tryptophan represent a new class of compounds that control COX-2 expression at the transcriptional level .
Biochemical Pathways
This compound affects various biochemical pathways. For example, it is involved in the control of COX-2 expression, inflammation, and tumorigenesis . COX-2 overexpression promotes inflammation and tumorigenesis, and 5-methoxyindole metabolites of L-tryptophan, such as this compound, help control this overexpression .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of biological activities. For instance, it has been found to inhibit COX-2 transcriptional activation induced by various proinflammatory and mitogenic factors . This inhibition can block cancer cell migration and invasion in vitro and inhibit tumor growth and cancer metastasis in a xenograft model .
Biochemical Analysis
Biochemical Properties
5-Methoxyindole-3-butyric acid is known to participate in several biochemical reactions, particularly those involving plant growth and development. It interacts with enzymes such as indole-3-acetic acid oxidase and peroxidase, which are involved in the metabolism of auxins, a class of plant hormones. These interactions help regulate the levels of active auxins in plants, thereby influencing growth and development. Additionally, this compound can bind to specific proteins and receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In plant cells, it promotes root initiation and elongation by modulating the expression of genes involved in cell division and differentiation. The compound also influences cell signaling pathways, such as the auxin signaling pathway, which is crucial for plant growth and development. Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in the biosynthesis and degradation of auxins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to auxin receptors, such as TIR1, leading to the ubiquitination and degradation of AUX/IAA proteins. This process activates the transcription of auxin-responsive genes, promoting various growth and developmental processes. Additionally, this compound can inhibit or activate specific enzymes, such as indole-3-acetic acid oxidase, thereby modulating the levels of active auxins in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, this compound has been observed to induce root formation within a few days of application, with the effects persisting for several weeks. In in vivo studies, the compound’s long-term effects on cellular function and plant growth have been documented, with some studies reporting sustained growth promotion over several months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes root initiation and elongation without causing adverse effects. At high doses, it can lead to toxicity, manifesting as reduced growth rates and developmental abnormalities. Threshold effects have been observed, with specific dosages required to achieve optimal growth promotion without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to auxin biosynthesis and degradation. It interacts with enzymes such as indole-3-acetic acid oxidase and peroxidase, which catalyze the conversion of indole-3-acetic acid to inactive forms. This regulation of auxin levels is crucial for maintaining proper plant growth and development. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by auxin transporters, such as PIN and AUX1, which facilitate its movement to target sites. The compound’s localization and accumulation within cells are influenced by its interactions with binding proteins, which can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm, where it interacts with auxin receptors and enzymes involved in auxin metabolism. Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum and peroxisomes, through post-translational modifications and targeting signals. These localizations enable this compound to exert its effects on various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxyindole-3-butyric acid can be synthesized through several methods. One common approach involves the reaction of 5-methoxyindole with butyric acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyindole-3-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a wide range of substituted indole derivatives .
Scientific Research Applications
5-Methoxyindole-3-butyric acid has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in the regulation of plant growth and development.
Indole-3-butyric acid: Another plant growth regulator with similar properties to 5-Methoxyindole-3-butyric acid.
Indole-3-acetonitrile: A compound with potent plant growth-regulating effects, often used in agricultural applications.
Uniqueness
This compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
4-(5-methoxy-1H-indol-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYTWRCWBDXUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459843 | |
Record name | 5-Methoxyindole-3-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83696-90-6 | |
Record name | 5-Methoxyindole-3-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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